methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is an intermediate pyrrolo-pyrimidine compound . It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach . This method involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .Molecular Structure Analysis
The molecular formula of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is C8H6ClN3O2 . The InChI code is 1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include the use of sodium methoxide in methanol, followed by the addition of dimethyl malonate . The mixture is then stirred for a certain period .Scientific Research Applications
Palladium-Catalyzed Reactions
Dodonova et al. (2010) explored the palladium-catalyzed cross-coupling reactions of methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with arylboronic acids. This study led to the synthesis of densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates and the formation of a novel heterocyclic system – 1,3,4,6-tetraazadibenzo[cd,f]azulene, showcasing the potential of these compounds in creating new heterocyclic frameworks with potential pharmacological properties (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).
Synthesis of Pyrrolopyrimidine Derivatives
Research by Tumkevičius, Masevičius, and others focused on synthesizing various pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the versatility of these compounds in synthesizing a wide range of heterocyclic compounds that could serve as key intermediates in pharmaceutical development. For instance, the synthesis of pyrrolo[2,3-d]pyrimidines with potential fungicidal properties was described, indicating the utility of these compounds in agricultural chemistry as well (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Novel Heterocyclic Systems
Another significant application is the development of novel heterocyclic systems, as illustrated by the palladium-catalyzed coupling of 4-halopyrrolo[2,3-d]pyrimidines with arylacetylenes, leading to new structures like 4H-Pyrrolo[2,3,4-de]pyrimido[5′,4′:5,6][1,3]diazepino[1,7-a]indoles. Such compounds are of interest for their unique structural properties and potential biological activities (Tumkevičius & Masevičius, 2004).
Antitumor and Antiviral Activities
Compounds derived from methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate have also been investigated for their antitumor and antiviral activities. Research by Gangjee et al. (2000) on a novel dual inhibitor of thymidylate synthase and dihydrofolate reductase showcases the potential therapeutic applications of these compounds. The study's findings suggest that such compounds could be effective against various tumor cell lines, highlighting their importance in the development of new anticancer agents (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).
Future Directions
The future directions for research on methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and similar compounds involve the design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity . The focus is on the execution of the twelve principles of green chemistry in the synthesis of these compounds .
properties
IUPAC Name |
methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERSMPFYDSKYFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC(=NC=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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